rac 5-Carboxy Desisopropyl Tolterodine-d7

Übersicht

Beschreibung

rac 5-Carboxy Desisopropyl Tolterodine-d7: is a deuterated analog of rac 5-Carboxy Desisopropyl Tolterodine, which is a metabolite of Tolterodine. Tolterodine is a medication used to treat overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence . The deuterated version, this compound, is often used in scientific research for its stable isotope labeling properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves multiple steps, starting from the precursor Tolterodine. The process typically includes:

Deuteration: Introduction of deuterium atoms into the Tolterodine molecule to form the deuterated analog.

Oxidation: Conversion of the hydroxyl group to a carboxyl group.

Purification: Isolation and purification of the final product to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.

Catalytic Oxidation: Employing catalysts to facilitate the oxidation process.

High-Performance Liquid Chromatography (HPLC): For purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

rac 5-Carboxy Desisopropyl Tolterodine-d7 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carboxyl groups.

Reduction: Reduction of carboxyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

rac 5-Carboxy Desisopropyl Tolterodine-d7 is widely used in scientific research, including:

Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: For tracing metabolic pathways and studying enzyme activities.

Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Wirkmechanismus

The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary frequency and urgency . The deuterated analog is used to study these mechanisms more precisely due to its stable isotope properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

rac 5-Carboxy Desisopropyl Tolterodine: The non-deuterated analog.

Tolterodine: The parent compound used to treat overactive bladder.

5-Hydroxymethyl Tolterodine: Another metabolite of Tolterodine.

Uniqueness

Biologische Aktivität

Rac 5-Carboxy Desisopropyl Tolterodine-d7 is a deuterated metabolite of tolterodine, a drug commonly used to treat overactive bladder. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies and metabolic research. This article explores the biological activity, mechanisms of action, and research applications of this compound.

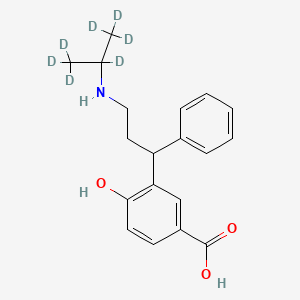

- Molecular Formula : CHDNO

- Molecular Weight : 334.46 g/mol

- Structure : The compound features a carboxylic acid functional group and deuterium labeling, which distinguishes it from its non-deuterated counterparts.

This compound primarily acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This mechanism is crucial for its role in inhibiting involuntary bladder contractions, thus alleviating symptoms associated with overactive bladder. The presence of deuterium does not significantly alter its pharmacological activity but enhances the precision of tracking in biological studies.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticholinergic Effects : It blocks the action of acetylcholine on muscarinic receptors in the bladder, reducing involuntary contractions and increasing bladder capacity.

- Pharmacokinetics : The deuterated structure allows for more accurate pharmacokinetic profiling in clinical studies, aiding in understanding absorption, distribution, metabolism, and excretion (ADME) processes.

- Research Applications : This compound is utilized in various scientific studies to trace metabolic pathways and interactions of tolterodine and its metabolites.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Mechanism of Action |

|---|---|---|

| Tolterodine | Parent compound; direct anticholinergic agent | Competitive antagonist at muscarinic receptors |

| Rac 5-Carboxy Desisopropyl Tolterodine | Contains carboxylic functionality; deuterated | Similar to tolterodine |

| Rac 5-Hydroxymethyl Desisopropyl Tolterodine | Hydroxymethyl group; potential for enhanced solubility | Competitive antagonist |

Case Studies

- Pharmacokinetic Study : A recent study evaluated the absorption and distribution of this compound in animal models. The results indicated that the compound exhibited a prolonged half-life compared to its non-deuterated counterparts, suggesting enhanced stability in biological systems.

- Metabolic Pathway Tracing : Another study utilized this compound to trace the metabolic pathways of tolterodine. The findings demonstrated that this compound effectively mapped out the biotransformation routes, providing insights into potential drug interactions and side effects associated with tolterodine therapy.

Eigenschaften

IUPAC Name |

3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-GYDXGMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747291 | |

| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-60-7 | |

| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.